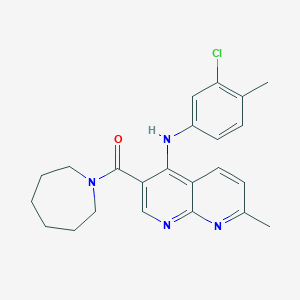

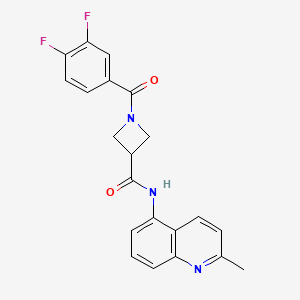

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-3-(2-羟基-5-氧代-4,5-二氢-3H-1,4-苯并二氮杂卓-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of benzodiazepine, a class of compounds known for their central nervous system activity, including sedative and anticonvulsant effects. The specific structure mentioned includes a 1,4-benzodiazepine moiety, which is a seven-membered heterocyclic compound with two nitrogen atoms, and a 1,4-benzodioxin ring, which is a fused six-membered benzene and a five-membered dioxin ring.

Synthesis Analysis

The synthesis of related benzodiazepine derivatives has been reported in the literature. For instance, a group of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones was synthesized and evaluated for their pharmacological activity . These compounds were found to be potent noncompetitive AMPA receptor antagonists, suggesting a potential method for the synthesis of the compound could involve similar strategies for constructing the benzodiazepine core and introducing the methylenedioxy group.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be quite complex, with various substituents affecting their conformation and, consequently, their biological activity. For example, in the molecule of 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one, the propargyl substituent is almost perpendicular to the amide group, which could influence the molecule's interactions with biological targets . This suggests that the spatial arrangement of substituents in the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide would be an important factor in its activity.

Chemical Reactions Analysis

The reactivity of benzodiazepine derivatives can vary depending on their substitution patterns. The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one involved a reaction in the presence of sodium hydroxide and a quaternary ammonium salt, indicating that basic conditions and phase transfer catalysis could be useful in promoting reactions involving the benzodiazepine core . This information could be relevant when considering the synthesis of the compound , as similar conditions might be employed to introduce or modify substituents on the benzodiazepine ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the benzodiazepine and benzodioxin rings. The intermolecular interactions, such as C—H⋯O and C—H⋯N, observed in the crystal structure of related compounds suggest that the compound may also exhibit similar interactions, which could affect its solubility, stability, and crystalline form .

科学研究应用

微波辅助合成和化学性质

一项研究展示了新型吡啶并[3,2-f][1,4]噻氮卓的微波辅助合成,展示了现代合成技术在创造具有潜在治疗应用的苯并二氮卓衍生物方面的效率。与传统合成方法相比,该方法提供了更好的产率和更短的反应时间,表明了一种有希望的方法来开发具有相关结构的新化合物以用于科学研究 (Faty、Youssef 和 Youssef,2011)。

药理学应用

另一个应用领域是研究苯并二氮卓酮作为γ-分泌酶抑制剂,具有治疗阿尔茨海默病的潜力。研究已经确定了具有可接受的药效学和药代动力学特征的化合物,突出了苯并二氮卓衍生物在开发治疗神经退行性疾病方面的相关性 (Prasad 等,2007)。

对映选择性合成

对季1,4-苯并二氮卓的对映选择性合成的研究证明了立体化学在药物化学中的重要性。使用蛋白质氨基酸来衍生具有高对映选择性的苯并二氮卓为创造更有效和更特异的药物分子开辟了新途径 (Carlier 等,2006)。

AMPA 受体拮抗剂

3,5-二氢-4H-2,3-苯并二氮卓-4-硫酮作为一类新的 AMPA 受体拮抗剂的合成和评估揭示了苯并二氮卓衍生物在开发抗惊厥药物方面的潜力。这项研究突出了靶向 AMPA 受体治疗癫痫发作和癫痫的治疗潜力 (Chimirri 等,1998)。

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c24-18(21-12-5-7-16-17(11-12)28-10-9-27-16)8-6-15-20(26)22-14-4-2-1-3-13(14)19(25)23-15/h1-5,7,11,15H,6,8-10H2,(H,21,24)(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWALLBXOJKPVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)